![molecular formula C18H14N4O2S B2491745 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034279-55-3](/img/structure/B2491745.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains a benzo[d][1,2,3]triazin-3(4H)-yl ring and a benzo[b]thiophene-2-carboxamide moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as diazotization .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzo[d][1,2,3]triazin-3(4H)-yl ring is a bicyclic compound with three consecutive nitrogen atoms . The benzo[b]thiophene-2-carboxamide moiety is a benzene ring fused with a thiophene ring .Chemical Reactions Analysis
The chemical reactions of this compound could be diverse and depend on the specific conditions and reagents used. The presence of multiple functional groups provides various sites for reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, benzotriazole derivatives are typically white to light tan solids .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition .
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . It has been found to exhibit good inhibitory activity against AChE . The compound’s mode of action involves a mixed-type inhibition mode, interacting with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the neurotransmitter acetylcholine, which is broken down by AChE and BuChE. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, which can have a significant impact on cognitive function. This makes the compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Advantages and Limitations for Lab Experiments
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized in the lab. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, the synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Future Directions
There are several future directions for research on N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide. One potential direction is to study its effects on other types of cancer cells and to investigate its potential as a treatment for cancer in animal models. Another direction is to study its effects on other viral infections and to investigate its potential as an antiviral drug. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide involves the reaction of 2-bromoethyl benzo[b]thiophene-2-carboxylate with 4-amino-1,2,5-oxadiazole-3-carboxylic acid, followed by the cyclization of the resulting intermediate with phosphorus oxychloride. The final product is obtained through the reaction of the intermediate with 4-hydroxybenzoyl chloride. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide has been shown to have a wide range of potential therapeutic applications. In vitro studies have demonstrated its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c23-17(16-11-12-5-1-4-8-15(12)25-16)19-9-10-22-18(24)13-6-2-3-7-14(13)20-21-22/h1-8,11H,9-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNISQLDPYPTVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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